3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide
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Overview
Description
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClNO2S2 and a molecular weight of 237.73 g/mol . This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(methylsulfanyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired sulfonamide product.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The chloro and methylsulfanyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(methylsulfanyl)benzenesulfonyl chloride: A precursor used in the synthesis of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide.
4-Bromo-1-methyl-2-(methylsulfanyl)benzene: A related compound with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely used in medicine, particularly as antibiotics and diuretics. The biological activity of sulfonamides often stems from their ability to inhibit specific enzymes and interact with biological membranes.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to competitively inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Membrane Penetration : The presence of the methylsulfanyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies indicate that sulfonamides can effectively inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives has been reported in the range of 1.95–15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. .
Cardiovascular Effects
Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters:
- Perfusion Pressure and Coronary Resistance : In isolated rat heart models, certain sulfonamides demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions . The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its efficacy in reducing coronary resistance compared to other derivatives .
Study on Perfusion Pressure
In a controlled study examining the effects of various benzenesulfonamides on perfusion pressure using isolated rat hearts, researchers found that:
- Experimental Design : Different concentrations of benzenesulfonamides were administered to assess their impact on coronary resistance. The results indicated significant differences in response based on the structural variations of the compounds used .
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Compound 2 | 0.001 | Moderate decrease |
Compound 4 | 0.001 | Significant decrease |
This table summarizes the effects observed during the study, highlighting how structural modifications can influence biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is critical for evaluating its therapeutic potential:
Properties
Molecular Formula |
C7H8ClNO2S2 |
---|---|
Molecular Weight |
237.7 g/mol |
IUPAC Name |
3-chloro-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
PWTTZRCOCWGVAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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